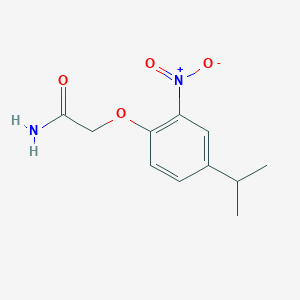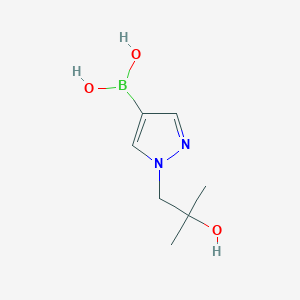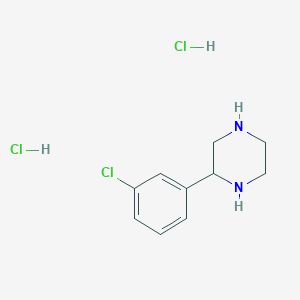
2-(3-Chlorophenyl)piperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)piperazinedihydrochloride is a chemical compound with the molecular formula C10H15Cl3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)piperazinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)piperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted piperazine derivatives .
Applications De Recherche Scientifique
2-(3-Chlorophenyl)piperazinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: It is used in studies involving neurotransmitter systems, particularly the serotonin system.
Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders due to its interaction with serotonin receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)piperazinedihydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. This interaction modulates the release of neurotransmitters, leading to various physiological effects. The compound acts as an agonist at these receptors, which means it activates them to produce a biological response .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)piperazine: This compound is similar in structure but lacks the dihydrochloride component.
2-(4-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
1-(2-Chlorophenyl)piperazine: This compound also has a similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
2-(3-Chlorophenyl)piperazinedihydrochloride is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications in the treatment of psychiatric disorders. Its structure allows for specific binding and activation of these receptors, making it a valuable compound for research and development in the field of neuropharmacology .
Propriétés
Formule moléculaire |
C10H15Cl3N2 |
|---|---|
Poids moléculaire |
269.6 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;;/h1-3,6,10,12-13H,4-5,7H2;2*1H |
Clé InChI |
RNXWSZQEGJGSCG-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)C2=CC(=CC=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
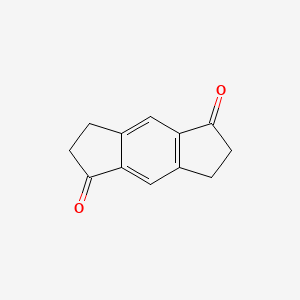
![7-Chloro-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B13026595.png)



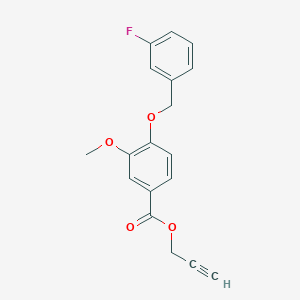
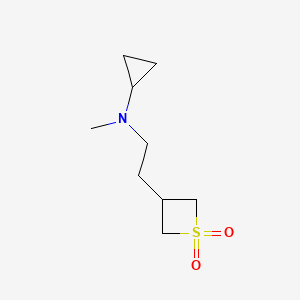
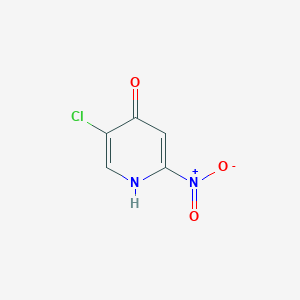
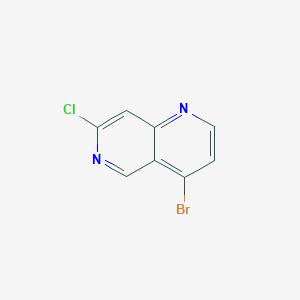
![1-[3-[4-amino-3-[4-(3-ethynylphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B13026643.png)
